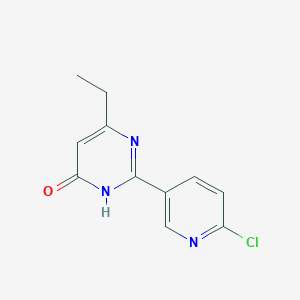
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as refluxing, where the reaction mixture is boiled while being cooled, allowing the reaction to proceed at high temperatures without losing any of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, density, and solubility .Scientific Research Applications
Synthesis and Biological Activities
- Pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, including compounds structurally related to 2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one, have been synthesized and shown to possess moderate insecticidal and fungicidal activities (Zhu & Shi, 2011).
Theoretical Studies
- A theoretical study on a similar compound, 4-(2-chlorophenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2-one, showed that its structure and charge distribution suggest potential biological activities due to its stability (Jin-guang, 2010).
Synthesis and Structure Analysis
- Another study focused on the synthesis and structural analysis of 3,4-dihydropyrimidin-2(1H)-one derivatives, highlighting the importance of hydrogen bonding and molecular packing, which could be relevant for understanding nucleic acid structures and their functions (Cheng et al., 2011).
Chemical Reactivity and Biological Evaluation
- Research on related pyrimidine derivatives examined their chemical reactivity and potential biological applications, indicating a diverse range of possible interactions and activities (Farouk et al., 2021).
Mechanism of Action
Target of Action
Similar compounds like imidacloprid and epibatidine have been found to interact with theCHRNA7-FAM7A fusion protein . This protein is a type of nicotinic acetylcholine receptor, which plays a crucial role in transmitting signals in the nervous system.
Biochemical Pathways
Similar compounds have been found to affect theneuro-active pathways . These pathways are crucial for transmitting signals in the nervous system and any alteration in these pathways can lead to significant downstream effects.
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit significanttwo-photon absorption , nonlinear refraction , and optical limiting under the CW regime . These properties suggest that the compound might have potential applications in the field of optoelectronics.
Action Environment
Similar compounds have been found to retain their degradation abilities over a wide range of ph and temperature . This suggests that the compound might be stable and effective under various environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-5-10(16)15-11(14-8)7-3-4-9(12)13-6-7/h3-6H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIEZHLQZFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

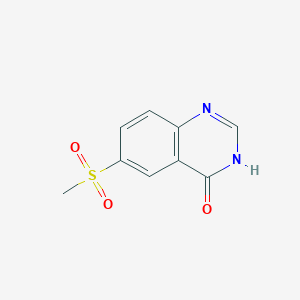
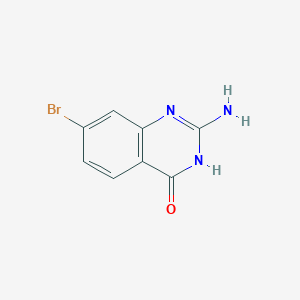

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)

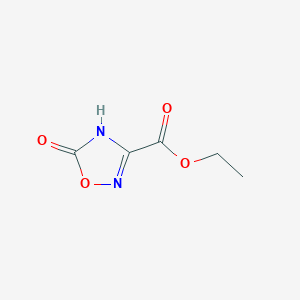
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
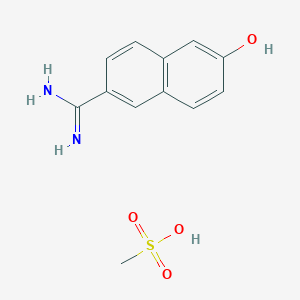
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)